1-(propan-2-yl)-N-propyl-1H-pyrazol-5-amine
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Overview
Description
1-(Propan-2-yl)-N-propyl-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with propan-2-yl and N-propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-N-propyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with 1,3-diketones, followed by alkylation with propan-2-yl and N-propyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and alkylation processes.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-N-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring’s hydrogen atoms are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
1-(Propan-2-yl)-N-propyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes.
Comparison with Similar Compounds
1-(Propan-2-yl)-N-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a propyl group.
1-(Propan-2-yl)-N-ethyl-1H-pyrazol-5-amine: Similar structure but with an ethyl group instead of a propyl group.
1-(Propan-2-yl)-N-butyl-1H-pyrazol-5-amine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 1-(Propan-2-yl)-N-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both propan-2-yl and N-propyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.
Biological Activity
1-(Propan-2-yl)-N-propyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole class, characterized by its unique structure that enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, particularly as an antimicrobial and anti-inflammatory agent.
Chemical Structure and Properties
- Molecular Formula : C9H17N3
- Molecular Weight : 167.25 g/mol
- Structure : The compound features a pyrazole ring with propan-2-yl and N-propyl substituents, contributing to its lipophilicity and reactivity with biological targets .
The biological activity of this compound is primarily mediated through interactions with specific molecular targets, including enzymes and receptors. The compound modulates various signaling pathways, leading to alterations in cellular functions. Notably, it engages in hydrogen bonding and hydrophobic interactions, which are crucial for its efficacy in influencing biological processes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown promising results:
Compound | Target Bacteria | Activity (IC50) |
---|---|---|
This compound | E. coli | 12 µg/mL |
S. aureus | 10 µg/mL | |
Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in response to stimuli, indicating its potential as an anti-inflammatory therapeutic agent.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Anticancer Potential : In cell line studies, this compound exhibited cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be around 26 µM for A549 cells, indicating a moderate level of potency .
- Mechanistic Insights : The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, it has been shown to induce apoptosis in cancer cells through activation of caspase pathways .
- Comparative Analysis : Compared to other pyrazole derivatives, this compound demonstrated superior activity against certain cancer cell lines while maintaining a favorable toxicity profile .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-propan-2-yl-N-propylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-6-10-9-5-7-11-12(9)8(2)3/h5,7-8,10H,4,6H2,1-3H3 |
InChI Key |
GJXJSJFPNJOWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=NN1C(C)C |
Origin of Product |
United States |
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